molecular formula C6H12O6 B094036 3-Deoxy-D-xylo-hexonic acid CAS No. 18521-63-6

3-Deoxy-D-xylo-hexonic acid

Cat. No.: B094036
CAS No.: 18521-63-6
M. Wt: 180.16 g/mol
InChI Key: YGMNHEPVTNXLLS-UHFFFAOYSA-N
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Description

3-Deoxy-D-xylo-hexonic acid is an organic compound with the molecular formula C6H12O6. It belongs to the class of medium-chain hydroxy acids and derivatives. This compound is characterized by the absence of a hydroxyl group at the third carbon position, which distinguishes it from other hexonic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Deoxy-D-xylo-hexonic acid typically involves the reduction of corresponding lactones. One common method includes the reduction of 3-deoxyaldos-2-uloses in an alkaline medium, which results in a mixture of epimeric lactones. These lactones are then further reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as the opening of anhydro rings or the preparation from sugar xanthates. These methods, although complex, are designed to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-xylo-hexonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Deoxy-D-xylo-hexonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Deoxy-D-xylo-hexonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. Its effects are mediated through the modulation of enzyme activity and the alteration of biochemical pathways .

Comparison with Similar Compounds

  • 3-Deoxy-D-lyxo-hexonic acid
  • 3-Deoxy-D-arabino-hexonic acid
  • 3-Deoxy-D-galactonic acid

Comparison: 3-Deoxy-D-xylo-hexonic acid is unique due to its specific structural configuration and the absence of a hydroxyl group at the third carbon position. This structural difference imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, 3-Deoxy-D-lyxo-hexonic acid and 3-Deoxy-D-arabino-hexonic acid have different stereochemistry, which affects their interaction with enzymes and other molecules .

Properties

CAS No.

18521-63-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)

InChI Key

YGMNHEPVTNXLLS-UHFFFAOYSA-N

SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O

Canonical SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Origin of Product

United States

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